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Compound of Interest

Compound Name: Tos-PEG3-CH2CO2H

Cat. No.: B611428 Get Quote

Tos-PEG3-CH2CO2H is a precision-engineered chemical tool designed for the covalent

linkage of two different molecular entities. Its power lies in its distinct, orthogonally reactive

termini separated by a hydrophilic spacer. This architecture provides scientists with exceptional

control over multi-step conjugation processes, which is critical in the development of complex

biomolecules such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras

(PROTACs).[1][2]

The molecule can be deconstructed into three key functional components:

A Tosyl (Ts) Group: A p-toluenesulfonyl moiety that serves as an excellent leaving group for

nucleophilic substitution reactions.[3][4]

A Triethylene Glycol (PEG3) Spacer: A short, discrete polyethylene glycol chain that imparts

hydrophilicity and flexibility.[5][6]

A Carboxymethyl Group (-CH2CO2H): A terminal carboxylic acid that can be activated to

react with primary amines.[7][8]

The strategic combination of these components in a single, monodisperse molecule—meaning

it has a precise, uniform molecular weight—ensures a high degree of reproducibility in

experimental outcomes, a critical factor in therapeutic development.[9][10]

Caption: Chemical Structure of Tos-PEG3-CH2CO2H.
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Core Physicochemical Properties
Understanding the fundamental properties of each component of Tos-PEG3-CH2CO2H is

essential for designing effective conjugation strategies.

Property Value
Significance & Expert
Insight

Chemical Formula C₁₃H₁₈O₇S
Confirms the elemental

composition.[11][12]

Molecular Weight 318.34 g/mol

A precise, non-polymeric

weight ensures stoichiometric

accuracy in reactions.[8][11]

[12]

Appearance Varies (typically solid or oil)
Physical state depends on

purity and synthesis batch.

Solubility Soluble in DMSO, DMF, DCM

The PEG spacer enhances

solubility in aqueous media

once conjugated, a key benefit

for biological applications.[5][8]

[13]

Predicted pKa 3.39 ± 0.10

The low pKa of the carboxylic

acid means it is fully

deprotonated and available for

activation across a wide range

of pH conditions, simplifying

reaction setup.[7]

Storage Condition -20°C

Recommended to prevent

degradation of the reactive

tosyl and carboxyl

functionalities.[8][13]

The PEG3 Spacer: More Than Just a Connector
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The triethylene glycol core is not merely a passive linker; it actively imparts beneficial

properties to the final conjugate.[6] Its ethylene oxide units form hydrogen bonds with water,

dramatically increasing the aqueous solubility of otherwise hydrophobic molecules, a common

challenge in drug development.[6][10][14] This "PEGylation" effect is known to improve

pharmacokinetics by creating a hydration shell around the conjugate, which can reduce renal

clearance and shield it from enzymatic degradation and immune recognition.[5][6][15][16]

The Tosyl Group: A Precision Leaving Group
The p-toluenesulfonyl (tosyl) group is a cornerstone of synthetic organic chemistry. Its utility

stems from its ability to transform a poor leaving group (like a hydroxyl) into an excellent one.

[17] The tosylate anion is an exceptionally stable leaving group because its negative charge is

delocalized through resonance across the three oxygen atoms of the sulfonyl group and the

aromatic ring.[4][18] This inherent stability is the driving force that makes the tosyl group highly

susceptible to displacement by a wide range of nucleophiles in Sₙ2 reactions, including thiols

and amines.[3][19]

The Carboxylic Acid: An Amine-Reactive Handle
The terminal carboxylic acid provides a robust and widely used handle for bioconjugation. By

itself, it is unreactive toward amines. However, it can be readily "activated" using carbodiimide

chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the

presence of N-hydroxysuccinimide (NHS).[20][21] This process converts the carboxyl group

into an amine-reactive NHS ester, which efficiently reacts with primary amines (e.g., the side

chain of a lysine residue) to form a highly stable amide bond.[7][8]

Orthogonal Reactivity: The Key to Controlled
Conjugation
The primary advantage of Tos-PEG3-CH2CO2H is the orthogonal nature of its two termini. The

tosyl group's reactivity towards nucleophiles like thiols is independent of the amine-focused

reactivity of the activated carboxylic acid. This allows for a controlled, stepwise conjugation

strategy, minimizing the formation of unwanted byproducts. A researcher can choose which end

of the linker to react first based on the available functional groups on their molecules of

interest.
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Workflow A: Amine Conjugation Followed by Thiol
Conjugation
This is a common strategy for linking a protein (via lysine) to a thiol-containing payload (e.g., a

cysteine-containing peptide or a thiol-modified drug).

Step 1: Carboxyl Activation & Amine Coupling

Step 2: Tosyl Displacement

Tos-PEG-COOH Tos-PEG-CO-NHS
Activation

Protein-NH₂

Tos-PEG-CO-NH-Protein

Coupling
pH 7.2-8.0

EDC / NHS
pH 4.5-7.2

Coupling
pH 7.2-8.0

Tos-PEG-CO-NH-Protein

Payload-SH

Payload-S-PEG-CO-NH-ProteinSₙ2 Reaction
pH ~7.5

Sₙ2 Reaction
pH ~7.5

Click to download full resolution via product page

Caption: Workflow for amine-first conjugation.

Causality:

Activation: The carboxylic acid is first activated with EDC/NHS. This is typically done at a

slightly acidic pH (4.5-6.0) where the carbodiimide is most effective.[20]

Amine Coupling: The pH is then raised to 7.2-8.0. This deprotonates the primary amines on

the protein, making them nucleophilic and ready to attack the NHS ester, forming a stable

amide bond.[20]

Tosyl Displacement: The resulting protein-PEG-Tos conjugate is then reacted with a thiol-

containing molecule. This reaction is efficient at a neutral to slightly basic pH (~7.5), which

ensures the thiol is partially deprotonated to the more nucleophilic thiolate anion, facilitating

the Sₙ2 attack on the carbon adjacent to the tosylate.
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Analytical Characterization of Conjugates
Rigorous analytical chemistry is the bedrock of trustworthy and reproducible science.

Characterizing both the linker and the final conjugate is a non-negotiable step.

Nuclear Magnetic Resonance (NMR) Spectroscopy
For the linker itself, ¹H and ¹³C NMR are used to confirm its identity and purity. Key expected

signals include the aromatic and methyl protons of the tosyl group, the repeating ethylene

oxide protons of the PEG spacer, and the alpha-protons adjacent to the carboxylic acid.

Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the successful conjugation of biomolecules.

For the Linker: Electrospray Ionization (ESI-MS) provides a high-resolution mass

measurement to confirm the molecular weight (318.34 Da).

For Conjugates: Analyzing large, PEGylated proteins presents unique challenges due to the

charge heterogeneity and the mass distribution of the PEGylation.[22][23]

MALDI-TOF MS is often used to determine the average molecular weight and the degree

of PEGylation.[24]

LC-MS is a powerful technique for separating and identifying different species in a reaction

mixture.[25] For complex spectra from PEGylated proteins, a "charge stripping" agent like

triethylamine (TEA) can be added post-column to simplify the charge state envelope,

making the data easier to interpret.[22][23]

Deconvolution Software: Specialized software is essential to reconstruct the zero-charge

mass spectrum from the raw ESI data, allowing for precise mass determination of the

unmodified and modified protein.[9][22]

Self-Validating Experimental Protocol: Protein-Thiol
Conjugation
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This protocol describes the conjugation of a protein containing surface-accessible lysines to a

thiol-modified payload using Tos-PEG3-CH2CO2H, incorporating self-validation checkpoints.

Objective: To covalently link a thiol-containing payload to a protein via the linker.

Part 1: Conjugation of Tos-PEG3-CH2CO2H to the
Protein
Materials:

Target Protein (~5 mg/mL in PBS, pH 7.4)

Tos-PEG3-CH2CO2H

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

Reagent Preparation: Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10

mg/mL) in anhydrous DMSO or water immediately before use. Prepare a 10 mg/mL solution

of Tos-PEG3-CH2CO2H in anhydrous DMSO.

Protein Buffer Exchange: Exchange the protein into the Activation Buffer using a desalting

column to remove any amine-containing buffers (like Tris).

Activation of Linker: In a microcentrifuge tube, combine a 20-fold molar excess of Tos-PEG3-
CH2CO2H with a 50-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15 minutes

at room temperature to form the amine-reactive Sulfo-NHS ester. Causality: This pre-
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activation step ensures the highly reactive intermediate is formed before introducing it to the

protein, maximizing efficiency.

Conjugation to Protein: Add a 10- to 20-fold molar excess of the activated linker solution to

the protein solution. Incubate for 2 hours at room temperature with gentle mixing.

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any

unreacted Sulfo-NHS esters. Incubate for 15 minutes.

Purification: Remove excess linker and reaction byproducts by passing the reaction mixture

through a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.5).

Validation Checkpoint 1:

Analyze the purified protein-PEG-Tos conjugate via MALDI-TOF MS. Compare the spectrum

to the unconjugated protein. A mass shift corresponding to one or more linker molecules

(300.33 Da per linker, accounting for the loss of H₂O) will confirm successful conjugation.

The distribution of peaks will indicate the degree of labeling.

Part 2: Conjugation of Thiol-Payload to Protein-PEG-Tos
Methodology:

Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent (e.g.,

DMSO or water).

Final Conjugation: Add a 10-fold molar excess of the thiol-payload to the purified protein-

PEG-Tos solution from Part 1.

Incubation: Incubate the reaction for 4 hours at room temperature or overnight at 4°C.

Causality: This is an Sₙ2 reaction where the thiolate anion attacks the carbon bearing the

tosyl group, displacing the stable tosylate. The reaction proceeds cleanly without catalysts.

Final Purification: Purify the final conjugate using an appropriate method, such as size-

exclusion chromatography (SEC) or dialysis, to remove the displaced tosylate and any

remaining payload.

Validation Checkpoint 2:
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Analyze the final conjugate by LC-MS. The resulting deconvoluted mass should correspond

to the mass of the protein plus the mass of the linker and the payload.

SDS-PAGE analysis can also show a shift in molecular weight compared to the starting

protein, indicating successful conjugation.

Conclusion
Tos-PEG3-CH2CO2H is a powerful and versatile heterobifunctional linker whose value is

derived from its well-defined chemical properties. The combination of a hydrophilic,

monodisperse PEG spacer with orthogonally reactive tosyl and carboxylic acid groups provides

researchers with a high degree of control and reproducibility for complex bioconjugation

schemes. By understanding the underlying chemical principles of each functional moiety—the

stability of the tosylate leaving group, the pH-dependent activation of the carboxylic acid, and

the pharmacokinetic benefits of the PEG spacer—scientists can rationally design and execute

protocols for creating advanced therapeutics and research tools with confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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